molecular formula C8H12O2 B8482044 4,6-Octadienoic acid

4,6-Octadienoic acid

Cat. No. B8482044
M. Wt: 140.18 g/mol
InChI Key: GVKGXDFZFAFBIW-UHFFFAOYSA-N
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Patent
US09029593B2

Procedure details

A20% aqueous solution of potassium hydroxide (477 g, 1.7 mol) and ethyl 4,6-octadienoate (c) (114.4 g, 0.68 mol) were put into a four-neck flask, followed by stirring at 45° C. for 3 hours. The reaction solution was cooled to room temperature, heptane (230 mL) was added thereto, and 35% hydrochloric acid (177 g) was added dropwise thereto. After separation of liquid, the organic layer was washed with water (230 mL), and the solvent was evaporated therefrom under a reduced pressure. Thus, 4,6-octadienoic acid (d) was obtained (90.6 g, yield 95%).
Quantity
477 g
Type
reactant
Reaction Step One
Name
ethyl 4,6-octadienoate
Quantity
114.4 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([O:12]CC)(=[O:11])[CH2:4][CH2:5][CH:6]=[CH:7][CH:8]=[CH:9][CH3:10].Cl>CCCCCCC>[C:3]([OH:12])(=[O:11])[CH2:4][CH2:5][CH:6]=[CH:7][CH:8]=[CH:9][CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
477 g
Type
reactant
Smiles
[OH-].[K+]
Name
ethyl 4,6-octadienoate
Quantity
114.4 g
Type
reactant
Smiles
C(CCC=CC=CC)(=O)OCC
Step Two
Name
Quantity
177 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
230 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
by stirring at 45° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
After separation of liquid
WASH
Type
WASH
Details
the organic layer was washed with water (230 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC=CC=CC)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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